6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine
Overview
Description
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused to a pyrazine ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Synthetic Routes and Reaction Conditions:
Cyclization: One common synthetic route involves cyclization reactions, where precursors containing the necessary atoms are induced to form the fused ring structure.
Ring Annulation: This method involves the formation of additional rings adjacent to the existing ones, often using transition metal catalysts.
Cycloaddition: Cycloaddition reactions can be employed to construct the pyrrolopyrazine core structure.
Direct C-H Arylation: This method involves the direct functionalization of C-H bonds to form the desired compound.
Industrial Production Methods:
The industrial production of this compound typically involves large-scale cyclization and annulation reactions, often using continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups into the compound.
Reduction: Reduction reactions can be employed to reduce nitro groups or other oxidized functionalities.
Substitution: Substitution reactions can be used to replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide, potassium tert-butoxide).
Major Products Formed:
Oxidation can produce carboxylic acids, aldehydes, or ketones.
Reduction can yield amines or alcohols.
Substitution can result in halogenated derivatives or other functionalized compounds.
Scientific Research Applications
Chemistry: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, antiviral, and antitumor properties.
Medicine: It is used in the development of therapeutic agents for neurological and non-CNS disorders.
Industry: The compound is utilized in the production of materials with specific electronic or optical properties.
Future Directions
The development of pyrrolopyrazine derivatives, including 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine, is a promising area of research. These compounds have potential uses in medicine and agriculture . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit potent inhibitory activity against receptor-interacting protein kinase 1 (ripk1) .
Mode of Action
It is suggested that it may bind to the allosteric pocket of its target proteins, serving as a type III inhibitor .
Biochemical Pathways
It is known that similar compounds can influence a variety of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
Similar compounds have been reported to display potent anti-necroptotic activity in both human and mouse cellular assays .
Biochemical Analysis
Biochemical Properties
Pyrrolopyrazine derivatives have been shown to interact with various enzymes and proteins .
Cellular Effects
Related pyrrolopyrazine derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine is not clearly recognized . Studies on related compounds suggest potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Comparison with Similar Compounds
Pyrrolopyrazine derivatives: These compounds share the pyrrolopyrazine core structure but differ in the substitution pattern on the rings.
Pyrrole derivatives: Compounds containing only the pyrrole ring exhibit different biological activities and chemical properties.
Uniqueness:
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine is unique in its combination of pyrrole and pyrazine rings, which contributes to its distinct biological activities and synthetic utility.
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Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-2-9-6-4-7-3-5(6)8-1/h1-2,7H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIQLKOFXMCKNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC=CN=C2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599641 | |
Record name | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871792-60-8 | |
Record name | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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